Cas no 558-30-5 (1,1-Dimethyloxirane)
1,1-Dimethyloxirane Chemical and Physical Properties
Names and Identifiers
-
- Isobutylene oxide
- 1,1-DIMETHYLOXIRANE
- 1,2-EPOXY-2-METHYLPROPANE
- 1,2-EPOXYISOBUTANE
- 2,2-DIMETHYLOXIRANE
- 2-METHYLPROPYLENE OXIDE
- 1,1-Dimethylethylene oxide
- 1,2-epoxy-2-methyl-propan
- 1,2-Isobutylene oxide
- 2,2-dimethyl-oxiran
- 2-Methyl-1,2-epoxypropane
- 2-Methyl-1-propene oxide
- isobuteneoxide
- Isobutylene epoxide
- Propane, 1,2-epoxy-2-methyl-
- Isobutene oxide
- Isobutyleneoxide
- Oxirane, 2,2-dimethyl-
- 1,2-Epoxy-isobutane
- 1,2-epoxy-2-methyl-propane
- 2,2-Dimethyl-oxirane
- UJ14MJ1WG0
- GELKGHVAFRCJNA-UHFFFAOYSA-N
- A830830
- AKOS009157227
- EC 209-193-8
- CCRIS-4380
- GELKGHVAFRCJNA-UHFFFAOYSA-
- 1,2-Epoxy-2-methylpropane, 8CI
- 1, 2-Isobutylene oxide
- EINECS 209-193-8
- InChI=1/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3
- 2-METHYL-1-PROPENOXIDE
- isobutylenoxide
- DTXSID7060330
- FT-0606466
- 2, 2-dimethyloxirane
- CHEBI:193943
- 1, 1-Dimethylethylene oxide
- 2-Methyl-1, 2-epoxypropane
- NSC24249
- UNII-UJ14MJ1WG0
- METHYL-1,2-EPOXYPROPANE, 2-
- 25068-10-4
- 2,2-dimethyloxiran
- EN300-36458
- NSC-24249
- Oxirane,2-dimethyl-
- MFCD00066354
- 1,2-Epoxy-2-methylpropane, 97%
- 558-30-5
- CCRIS 4380
- NSC 24249
- BRN 0102408
- ETHYLENE OXIDE, .ALPHA.,.ALPHA.-DIMETHYL-
- 5-17-01-00058 (Beilstein Handbook Reference)
- NS00001765
- 2,2-dimethyl oxirane
- Propane,2-epoxy-2-methyl-
- W-109563
- I0323
- 1,2-Epoxy-2-methylpropane; 2,2-Dimethyloxirane
- dimethyloxirane
- 2-MEP
- 2,2Dimethyloxirane
- 2Methyl1propene oxide
- 1,2Epoxyisobutane
- ETHYLENE OXIDE, ALPHA,ALPHA-DIMETHYL-
- Oxirane, 2,2dimethyl
- DB-016263
- Propane, 1,2epoxy2methyl
- 1,1Dimethylethylene oxide
- 1,2Epoxy2methylpropane
- 1,2Isobutylene oxide
- DTXCID6041971
- 1,1-Dimethyloxirane
-
- MDL: MFCD00066354
- Inchi: 1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3
- InChI Key: GELKGHVAFRCJNA-UHFFFAOYSA-N
- SMILES: O1CC1(C)C
- BRN: 0102408
Computed Properties
- Exact Mass: 72.05750
- Monoisotopic Mass: 72.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 0
- Complexity: 47.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 12.5
Experimental Properties
- Color/Form: Transparent colorless liquid
- Density: 0.808
- Boiling Point: 52°C
- Flash Point: -32 ºC
- Refractive Index: 1.371-1.373
- Solubility: 58g/l
- Water Partition Coefficient: 58 g/L (20 ºC)
- PSA: 12.53000
- LogP: 0.79520
- Sensitiveness: Moisture Sensitive
1,1-Dimethyloxirane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H315,H319,H335
- Warning Statement: P210,P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 1
- WGK Germany:2
- Hazard Category Code: R11;R20/21/22;R36/37/38
- Safety Instruction: S16-S26-S36-S36/37/39
- RTECS:TZ3580000
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:1.5-13.5%(V)
- Packing Group:II
- Hazard Level:3
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R20/21/22; R36/37/38
- Storage Condition:Flammable area
1,1-Dimethyloxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I811862-500ml |
Isobutylene oxide |
558-30-5 | 97% | 500ml |
1,728.00 | 2021-05-17 | |
| TRC | D479065-10g |
1,1-Dimethyloxirane |
558-30-5 | 10g |
$ 58.00 | 2023-09-07 | ||
| TRC | D479065-50g |
1,1-Dimethyloxirane |
558-30-5 | 50g |
$ 230.00 | 2023-09-07 | ||
| TRC | D479065-100g |
1,1-Dimethyloxirane |
558-30-5 | 100g |
$ 276.00 | 2023-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018208-100ml |
1,1-Dimethyloxirane |
558-30-5 | 97% | 100ml |
¥380 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018208-25ml |
1,1-Dimethyloxirane |
558-30-5 | 97% | 25ml |
¥151 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018208-500ml |
1,1-Dimethyloxirane |
558-30-5 | 97% | 500ml |
¥1576 | 2024-05-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I14770-100ml |
Isobutylene Oxide |
558-30-5 | 98% | 100ml |
¥318.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I14770-25ml |
Isobutylene Oxide |
558-30-5 | 98% | 25ml |
¥128.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I14770-500ml |
Isobutylene Oxide |
558-30-5 | 98% | 500ml |
¥1318.0 | 2023-09-07 |
1,1-Dimethyloxirane Suppliers
1,1-Dimethyloxirane Related Literature
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Ivan R. Piletic,Edward O. Edney,Libero J. Bartolotti Phys. Chem. Chem. Phys. 2013 15 18065
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Nicolle N. P. Langer,Gurmeet Singh Bindra,Peter H. M. Budzelaar Dalton Trans. 2014 43 11286
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Oliver Welz,Judit Zádor,John D. Savee,Martin Y. Ng,Giovanni Meloni,Ravi X. Fernandes,Leonid Sheps,Blake A. Simmons,Taek Soon Lee,David L. Osborn,Craig A. Taatjes Phys. Chem. Chem. Phys. 2012 14 3112
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Hyejin Kim,Sung Ho Choi,Duseong Ahn,Yoseph Kim,Ji Yeon Ryu,Junseong Lee,Youngjo Kim RSC Adv. 2016 6 97800
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Zheng-Hao Zhang,Piao He,Shi-Rui Kang,Chao Liu,Xiao-Yi Yi Chem. Commun. 2019 55 14594
Additional information on 1,1-Dimethyloxirane
Recent Advances in the Application of 1,1-Dimethyloxirane (CAS: 558-30-5) in Chemical Biology and Pharmaceutical Research
1,1-Dimethyloxirane (CAS: 558-30-5), also known as isobutylene oxide, is a versatile epoxide compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug synthesis and biomolecular modification. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, as well as its role in protein conjugation and polymer chemistry. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its current and future applications in the field.
One of the most notable recent developments involves the use of 1,1-Dimethyloxirane in the synthesis of novel antiviral agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for creating nucleoside analogs with potent activity against RNA viruses. The researchers utilized the compound's epoxide ring-opening reactivity to introduce alkyl modifications at specific positions, enhancing the analogs' binding affinity to viral polymerases. This approach yielded several candidates with sub-micromolar IC50 values, highlighting the compound's potential in antiviral drug discovery.
In the realm of bioconjugation chemistry, 1,1-Dimethyloxirane has emerged as a valuable tool for protein modification. A recent Nature Communications paper (2024) detailed its application in site-specific antibody-drug conjugate (ADC) development. The researchers exploited the compound's selective reactivity with cysteine residues under mild conditions, enabling efficient payload attachment while maintaining antibody stability. This methodology represents a significant improvement over traditional conjugation techniques, offering better control over drug-to-antibody ratios and improved pharmacokinetic properties of the resulting ADCs.
Material science applications of 1,1-Dimethyloxirane have also seen notable progress. A 2024 study in Advanced Materials reported its use in creating pH-responsive polymer coatings for drug delivery systems. The researchers synthesized copolymers incorporating 1,1-Dimethyloxirane-derived monomers that demonstrated sharp phase transitions at physiological pH ranges. These smart materials showed excellent biocompatibility and controlled release profiles for both hydrophobic and hydrophilic therapeutic agents, suggesting promising applications in targeted cancer therapy.
From a safety and toxicological perspective, recent investigations have provided new insights into the compound's biological interactions. A comprehensive toxicokinetic study published in Chemical Research in Toxicology (2023) examined the metabolic fate of 1,1-Dimethyloxirane in mammalian systems. The research identified glutathione conjugation as the primary detoxification pathway and characterized several novel metabolites through advanced mass spectrometry techniques. These findings contribute to better understanding of the compound's safety profile and inform its appropriate handling in research and industrial applications.
Looking forward, the unique properties of 1,1-Dimethyloxirane continue to inspire innovative applications across multiple disciplines. Current research directions include its potential in PROTAC (proteolysis targeting chimera) development, where its small size and reactivity make it an attractive linker component. Additionally, ongoing studies are exploring its use in creating next-generation biomaterials with tunable degradation rates for tissue engineering applications. As synthetic methodologies continue to advance, the compound's role in pharmaceutical and chemical biology research is expected to expand significantly in the coming years.
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